3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.
Attachment of the Thiophene Moiety: The thiophene group is often introduced through etherification reactions, where a thiophene alcohol reacts with a halogenated intermediate.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling agents like EDCI or DCC to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
Medicinally, 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and thiophene moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-oxo-3-(4-(thiophen-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Similar structure but with a thiophene moiety at a different position.
3-(3-oxo-3-(4-(furan-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Contains a furan ring instead of a thiophene ring.
3-(3-oxo-3-(4-(pyridin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs. The presence of the thiophene moiety, in particular, may enhance its electronic properties and binding interactions.
Properties
IUPAC Name |
3-[3-oxo-3-(4-thiophen-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-19(22-9-5-15(6-10-22)26-16-8-12-27-13-16)7-11-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,8,12-15H,5-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVODYUPMHKUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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